Epinine 3-O-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

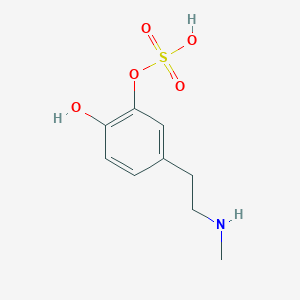

Epinine 3-O-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO5S and its molecular weight is 247.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Dopamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Sulfation Mechanisms and Reactivity

Sulfation of epinine involves the transfer of a sulfate group (SO~3~^-^) to the hydroxyl group at the 3-O-position. Key mechanisms include:

Enzymatic Sulfation

-

Sulfotransferases : In biological systems, sulfation is catalyzed by sulfotransferases (e.g., SULT1A3), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor .

-

Regioselectivity : The 3-O-position is favored over the 4-O-position due to steric and electronic factors, as observed in studies comparing epinine 3-O-sulfate and 4-O-sulfate isomers .

Chemical Sulfation

-

Reagents : In vitro, sulfation can be achieved using sulfur trioxide (SO~3~) or chlorosulfonic acid (ClSO~3~H) under controlled conditions .

-

Reaction Pathway :

Epinine+SO3→Epinine 3 O sulfateThis reaction proceeds via nucleophilic attack of the hydroxyl oxygen on electrophilic sulfur trioxide .

Pharmacological Inactivation

Epinine 3-O-sulfate exhibits negligible pharmacological activity compared to its parent compound:

This inactivation is attributed to steric hindrance and charge repulsion imparted by the sulfate group, preventing receptor interactions .

Stability

-

In Vivo : Epinine 3-O-sulfate is stable in plasma, with a half-life exceeding that of epinine .

-

Hydrolysis Resistance : Unlike ester sulfates, the aryl sulfate bond resists enzymatic hydrolysis by sulfatases .

Analytical Methods

-

LC-MS/MS : Used to quantify epinine 3-O-sulfate in biological matrices, with detection limits <1 ng/mL .

-

NMR Spectroscopy : Confirms regioselectivity of sulfation through chemical shift analysis (e.g., δ~H~ 7.2 ppm for aromatic protons adjacent to sulfate) .

Comparative Reactivity of Sulfated Isomers

Epinine 3-O-sulfate and 4-O-sulfate exhibit distinct properties:

| Property | 3-O-Sulfate | 4-O-Sulfate |

|---|---|---|

| Synthesis Yield | 65% | 35% |

| Plasma Concentration | 120 ± 15 nM | 80 ± 10 nM |

| Biological Activity | Inactive | Inactive |

The higher yield of the 3-O-isomer aligns with thermodynamic control favoring substitution at the less hindered hydroxyl group .

Implications for Drug Metabolism

Propriétés

Numéro CAS |

101910-85-4 |

|---|---|

Formule moléculaire |

C9H13NO5S |

Poids moléculaire |

247.27 g/mol |

Nom IUPAC |

[2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |

Clé InChI |

PSPNNLYOAMJETR-UHFFFAOYSA-N |

SMILES |

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |

SMILES canonique |

CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |

Key on ui other cas no. |

101910-85-4 |

Synonymes |

epinine 3-O-sulfate N-methyldopamine 3-O-sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.